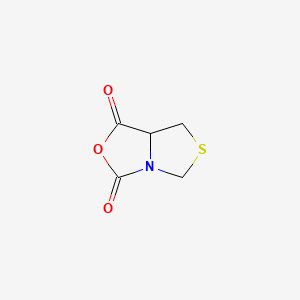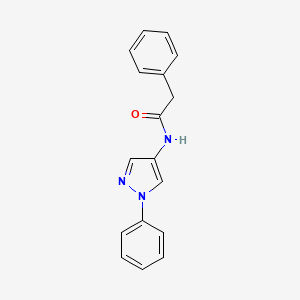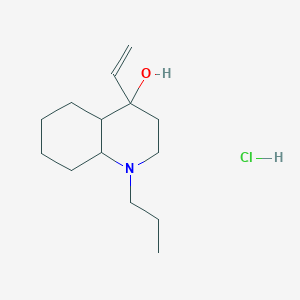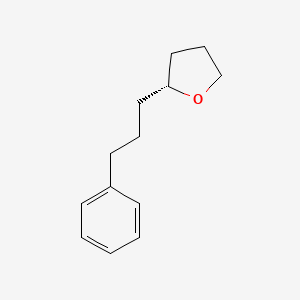
Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Phenylpropyl)tetrahydrofuran is a chiral compound that belongs to the class of tetrahydrofuran derivatives It features a tetrahydrofuran ring substituted with a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenylpropyl)tetrahydrofuran can be achieved through several methods. One common approach involves the photochemical ring expansion of oxetane derivatives. This method is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis . Another method involves the use of oxygen and sulfur ylides, which facilitate the ring expansion of oxetane and thietane heterocycles .
Industrial Production Methods
Industrial production of ®-2-(3-Phenylpropyl)tetrahydrofuran typically involves the use of homogeneous RAFT radical polymerization. This method allows for the preparation of poly(stearyl methacrylate) homopolymers, which can be employed as macro-chain transfer agents in non-polar RAFT dispersion formulations .
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Phenylpropyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-2-(3-Phenylpropyl)tetrahydrofuran, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
®-2-(3-Phenylpropyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenylpropyl group.
2-Phenylpropyl tetrahydrofuran: A structural isomer with the phenyl group directly attached to the tetrahydrofuran ring.
3-Phenylpropyl tetrahydrofuran: A compound with the phenylpropyl group attached at a different position on the tetrahydrofuran ring.
Uniqueness
®-2-(3-Phenylpropyl)tetrahydrofuran is unique due to its chiral nature and the specific positioning of the phenylpropyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
528840-73-5 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2R)-2-(3-phenylpropyl)oxolane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |
InChI Key |
PBXKRPSGIACPQF-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](OC1)CCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




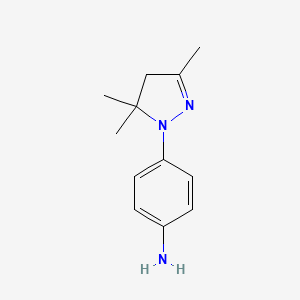
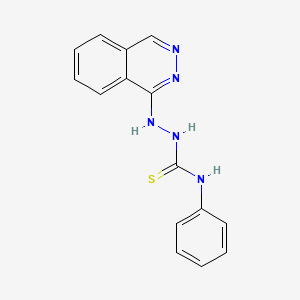
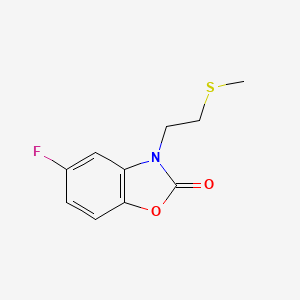
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
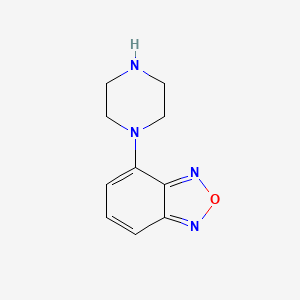
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)

